molecular formula C8H5BrN2O2 B2433808 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 1234616-00-2

3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B2433808
CAS No.: 1234616-00-2
M. Wt: 241.044
InChI Key: LKXGBGGSAMCDSJ-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that features a bromine atom at the 3-position and a carboxylic acid group at the 5-position of the pyrrolo[2,3-B]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent inhibitor of FGFRs, interferes with this process, thereby inhibiting the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and survival. Therefore, the inhibition of FGFRs can lead to the suppression of these cellular processes .

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . It has also been observed to significantly inhibit the migration and invasion of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . It’s also noted to be air sensitive . These factors need to be considered when handling and applying the compound in a research or therapeutic context.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These interactions with FGFRs suggest that 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid may also interact with these or similar enzymes and proteins.

Cellular Effects

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibited the migration and invasion of these cells .

Molecular Mechanism

Similar compounds have been shown to inhibit FGFRs, which play an essential role in various types of tumors . This suggests that this compound may also exert its effects through inhibition of these receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid typically involves the bromination of pyrrolo[2,3-B]pyridine derivatives followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
  • 3-Bromo-1-(3-pyridyl)-1H-pyrrolo[2,3-B]pyridine
  • 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid methyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylic acid group allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXGBGGSAMCDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-00-2
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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